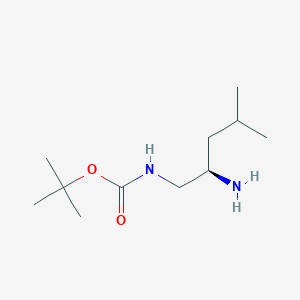

(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester

Beschreibung

(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a branched pentyl chain with an amino group at the second carbon and a tert-butyl carbamate protecting group. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly for protecting amines during multi-step syntheses .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-2-amino-4-methylpentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUFVQWMZAPPGI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that tert-butyl esters are frequently used as protecting groups for the carboxylic acid functionality of amino acids.

Mode of Action

The mode of action of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester involves the formation of an ester bond. The Steglich Esterification mechanism suggests that DCC (dicyclohexylcarbodiimide) and the carboxylic acid can form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride. The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester.

Biochemical Pathways

It’s known that the tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents.

Result of Action

The result of the action of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is the formation of a tert-butyl ester with free amino groups. This is achieved quickly and in good yields.

Action Environment

The action environment can influence the efficacy and stability of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester. For instance, the decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom. The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid with a lower consumption of energy than the migration of a proton from the CH3 group in a monomolecular reaction.

Biologische Aktivität

(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester, also known by its chemical formula C₁₁H₂₄N₂O₂, is a chiral compound that belongs to the category of carbamic acid esters. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications and organic synthesis. Its unique structure, featuring a tert-butyl group, contributes to its stability and solubility, which are crucial for bioactivity.

- Molecular Formula : C₁₁H₂₄N₂O₂

- Molecular Weight : 216.32 g/mol

- CAS Number : 1218944-36-5

- Enzyme Interaction : It has been observed that carbamate esters can influence enzyme activity through hydrolysis by carboxylesterases. This interaction is significant for drug design, especially in creating prodrugs that release active pharmaceutical ingredients upon metabolism.

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects against neurotoxic agents like amyloid-beta (Aβ) in astrocyte cell cultures, suggesting a possible avenue for further research into the neuroprotective properties of this compound .

Study on Enzyme Activity

A study investigating the enzyme interactions of carbamate derivatives indicated that this compound could modulate the activity of carboxylesterases, leading to implications for its use in drug formulations aimed at enhancing bioavailability and efficacy.

Neuroprotective Properties

In vitro studies have shown that compounds structurally related to this compound can protect astrocytes from Aβ-induced toxicity. For instance, a related compound demonstrated an increase in astrocyte viability when co-administered with Aβ, highlighting the potential protective role against oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-tert-Butyl 2-amino-4-methylphenyl carbamate | C₁₁H₁₅N₂O₂ | Contains a phenyl group affecting solubility and biological activity |

| (R)-2-Amino-4-methylpentanoic acid | C₆H₁₃N | A non-esterified form lacking the tert-butyl group, resulting in different reactivity profiles |

| tert-Butyl (2-amino-1,3-thiazol-4-yl)carbamate | C₉H₁₃N₃O₂S | Features a thiazole ring which may impart different pharmacological properties |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester has been investigated for its potential as a pharmacological agent due to its structural similarity to various biologically active compounds. Its role as an intermediate in the synthesis of more complex molecules makes it valuable in drug development.

Neuropharmacology

Research indicates that carbamate derivatives can exhibit neuroprotective effects, making this compound a candidate for studies related to neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide insights into therapeutic strategies for conditions like Alzheimer's and Parkinson's disease .

Enzyme Inhibition Studies

This compound has also been explored for its potential as an enzyme inhibitor, particularly in the context of protease inhibition. Its structural features allow it to interact effectively with active sites of certain enzymes, which can be beneficial in designing inhibitors for therapeutic purposes .

Drug Delivery Systems

The stability and solubility characteristics of this compound make it a candidate for use in drug delivery systems. Research into its formulation with nanoparticles or liposomes could enhance the bioavailability of poorly soluble drugs .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Carbamic Acid tert-Butyl Esters

Key Observations :

- The target compound’s branched alkyl chain contrasts with aromatic or unsaturated chains in analogues, impacting solubility and conformational flexibility.

- The R-configuration and primary amine differentiate it from achiral or tertiary-amine-containing carbamates.

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

*logP values estimated using fragment-based methods.

Key Observations :

- The target compound’s lower logP compared to halogenated analogues (e.g., ) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of (R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester typically involves the protection of the amino group of an optically pure amino alcohol or amino acid derivative with a tert-butyl carbamate (Boc) protecting group. The Boc group is introduced to stabilize the amine functionality during subsequent synthetic transformations.

Preparation via Boc Protection of (R)-2-Amino-4-methylpentanol or Analogous Amino Acid Derivatives

A common approach involves starting from an optically pure (R)-2-amino-4-methylpentyl precursor, such as (R)-2-amino-4-methylpentanol or the corresponding amino acid derivative (e.g., N-BOC-D-serine analogs), and reacting it with a Boc-protecting reagent like di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate under controlled conditions.

Industrially Relevant Method from Patent CN102020589B

A detailed preparation method is described in Chinese patent CN102020589B, which relates to a tert-butyl carbamate derivative and its preparation method, focusing on intermediates useful for lacosamide synthesis. The key steps are:

- Starting Material: N-BOC-D-serine (or structurally related amino acid derivative)

- Step 1: Formation of a mixed acid anhydride intermediate by reacting N-BOC-D-serine with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of an acid-binding agent such as N-methylmorpholine (NMM).

- Step 2: Condensation of this intermediate with benzylamine (PhCH2NH2) in anhydrous ethyl acetate solvent under cold conditions (-20 to 40 °C, preferably -10 to 5 °C) to yield the tert-butyl carbamate derivative intermediate.

- Reaction Conditions:

- Molar ratios: N-BOC-D-serine : i-BuOCOCl = 1 : 1.1–1.5

- N-BOC-D-serine : NMM = 1 : 1.1–1.5

- N-BOC-D-serine : benzylamine = 1 : 1.1–1.5

- Solvent volume: 8–10 times the mass of N-BOC-D-serine

- Reaction time: 3–5 hours

- Outcome: The resultant compound is (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl) amino] ethyl]-t-butyl carbamate, a key intermediate structurally related to this compound.

This method emphasizes mild reaction conditions, high stereoselectivity, and suitability for scale-up, addressing limitations of older methods that used more expensive reagents or harsher conditions.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Older Methods (Literature) | CN102020589B Patent Method | Advantages of Patent Method |

|---|---|---|---|

| Starting Material | Racemic or S-enantiomer amino acid derivatives | Optically pure N-BOC-D-serine | High enantiomeric purity (R configuration) |

| Protecting Group | Cbz (benzyloxycarbonyl) or Boc | Boc (tert-butyl carbamate) | Boc easier to remove, lower cost, greener |

| Key Reagents | Methyl iodide, silver oxide (expensive/toxic) | Isobutyl chlorocarbonate, N-methylmorpholine | More cost-effective and less toxic |

| Reaction Conditions | Multiple steps, high temperature, Pd-catalyst | One-pot mixed anhydride formation and condensation | Mild temperature (-20 to 40 °C), anhydrous |

| Yield | ~77% for intermediate | Improved yield and purity | Reduced by-products and easier purification |

| Environmental Impact | Use of chlorinated solvents, Pd catalyst | Ethyl acetate solvent, no heavy metals | Greener synthesis with less pollution |

Detailed Reaction Scheme (Simplified)

$$

\text{N-BOC-D-serine} + \text{i-BuOCOCl} + \text{NMM} \rightarrow \text{Mixed Acid Anhydride Intermediate}

$$

$$

\text{Mixed Acid Anhydride Intermediate} + \text{PhCH}2\text{NH}2 \rightarrow \text{(R)-tert-butyl carbamate derivative}

$$

Research Findings and Characterization Data

- The synthesized compound was confirmed by ^1H NMR and MS analysis, confirming the expected structure and stereochemistry.

- The purity and stereochemical integrity were maintained due to the mild reaction conditions and use of optically pure starting materials.

- The method avoids the use of costly and toxic reagents such as methyl iodide and palladium catalysts, improving industrial applicability.

- The reaction proceeds efficiently in ethyl acetate, a relatively green solvent, reducing environmental burden.

Summary Table of Key Parameters for Preparation

| Parameter | Value/Range | Notes |

|---|---|---|

| Starting Material | N-BOC-D-serine | Optically pure (R)-configuration |

| Acid Chloride Reagent | Isobutyl chlorocarbonate | 1.1–1.5 equivalents |

| Acid Binding Agent | N-methylmorpholine (NMM) | 1.1–1.5 equivalents |

| Amine for Condensation | Benzylamine (PhCH2NH2) | 1.1–1.5 equivalents |

| Solvent | Anhydrous ethyl acetate | 8–10 times mass of N-BOC-D-serine |

| Temperature | -20 to 40 °C (preferred -10 to 5 °C) | Cold conditions to maintain stereochemistry |

| Reaction Time | 3–5 hours | Ensures completion without side reactions |

| Yield | >77% (improved over older methods) | High purity and stereoselectivity |

Q & A

Q. What are the key challenges in synthesizing (R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester, and how can solubility issues be addressed?

The tert-butyl ester group is often introduced via acid-catalyzed reactions with tert-butyl acetate (t-BuOAc). However, free amino acids like this compound are typically insoluble in organic solvents, leading to incomplete reactions. A validated method involves using fluorinated acids (e.g., trifluoroacetic acid) to form soluble salts, which act as both acid catalysts and solubility enhancers . For example, TsOH or diphenyl phosphate may fail to dissolve the substrate, but TFA (50 eq.) improves solubility, albeit with low yields (7%), suggesting further optimization of acid strength and reaction time is critical .

Q. How does the tert-butyl carbamate group function as a protecting group in peptide synthesis?

The tert-butyl carbamate (Boc) group protects amines during multi-step syntheses due to its stability under basic and nucleophilic conditions. Deprotection is achieved via acidic conditions (e.g., HCl/dioxane), preserving the integrity of sensitive functional groups. This is particularly useful in peptide coupling reactions, where the Boc group prevents unwanted side reactions at the amino group .

Q. What analytical methods are recommended for characterizing this compound and confirming its stereochemical purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for structural confirmation. Chiral HPLC or circular dichroism (CD) can verify the (R)-configuration. For quantification in biological matrices, tandem mass spectrometry (MS/MS) with deuterated internal standards offers high sensitivity, as demonstrated in enzymatic assays for related carbamate esters .

Advanced Research Questions

Q. How can reaction yields be optimized during the tert-butylation of sterically hindered amino acids?

Evidence suggests that fluorinated solvents (e.g., hexafluoroisopropanol) or mixed solvent systems (e.g., t-BuOAc with DCM) enhance solubility of hydrophobic intermediates. Catalytic Brønsted acids like bis(trifluoromethanesulfonyl)imide (HNTf₂) improve tert-butyl cation generation, accelerating reaction rates. For example, substituting HClO₄ with HNTf₂ increased yields from <10% to >60% in analogous syntheses .

Q. What role does stereochemistry play in the biological activity of this compound, and how can enantiomeric impurities be minimized?

The (R)-configuration is critical for interactions with chiral biological targets (e.g., enzymes or receptors). Enantiomeric impurities can arise during the alkylation of 2-amino-4-methyl-pentyl precursors. Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated acyl transfer) ensures >99% enantiomeric excess (ee) .

Q. How can computational methods aid in predicting the stability and reactivity of this compound under varying pH conditions?

Density functional theory (DFT) calculations can model protonation states and hydrolysis pathways of the tert-butyl ester. For instance, simulations predict rapid deprotection below pH 2 (e.g., in gastric fluid) but stability at physiological pH (7.4), aligning with in vitro stability assays in buffer solutions .

Q. What strategies are effective for incorporating this compound into solid-phase peptide synthesis (SPPS)?

The Boc-protected amine is compatible with Fmoc-SPPS protocols. After anchoring the C-terminal residue to resin, iterative deprotection (20% piperidine in DMF) and coupling (HBTU/DIPEA) enable sequential addition. Post-synthesis, TFA cleavage simultaneously removes the Boc group and releases the peptide from the resin .

Contradictions and Limitations in Current Methods

- Acid Catalysts : While HClO₄ is traditionally used for tert-butylation, its hazardous nature and variable yields (7–60%) highlight the need for safer alternatives like HNTf₂ .

- Solvent Systems : Reactions in pure t-BuOAC often suffer from poor solubility, but mixed solvents (e.g., t-BuOAc/THF) may compromise tert-butyl cation stability, requiring empirical optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.